Bienvenue dans la boutique en ligne BenchChem!

3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine

Physicochemical profiling Drug-likeness Lead optimization

This 4-aminoquinoline derivative combines a 3-benzenesulfonyl electron-withdrawing group, a 6-chloro halogen bond donor, and a 4-ethoxyphenylamino substituent—yielding a distinctive topology (XLogP3=6, TPSA=76.7 Ų) for 5-HT receptor subtype profiling, proteasome inhibition studies, and QSAR model validation. Unlike the des-chloro analog (CAS 895647-43-5) or the 4-methylphenyl variant (CAS 895647-33-3), this compound offers an unexplored SAR dimension within WO2014134705A1 chemical space. Ideal as a negative control or chemical probe in cancer-selectivity assays.

Molecular Formula C23H19ClN2O3S
Molecular Weight 438.93
CAS No. 895647-46-8
Cat. No. B2803156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine
CAS895647-46-8
Molecular FormulaC23H19ClN2O3S
Molecular Weight438.93
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl
InChIInChI=1S/C23H19ClN2O3S/c1-2-29-18-11-9-17(10-12-18)26-23-20-14-16(24)8-13-21(20)25-15-22(23)30(27,28)19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,25,26)
InChIKeyCDKBIUXWEUEDES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine (CAS 895647-46-8): Procurement-Ready Physicochemical and Structural Baseline


3-(Benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine (CAS 895647-46-8, PubChem CID 18560252) is a fully synthetic 4-aminoquinoline derivative bearing a benzenesulfonyl electron-withdrawing group at the 3-position, a chlorine atom at the 6-position of the quinoline core, and a 4-ethoxyphenylamino substituent at the 4-position [1]. Its molecular formula is C₂₃H₁₉ClN₂O₃S with a molecular weight of 438.9 g/mol [1]. Computed physicochemical descriptors include XLogP3 = 6, topological polar surface area (TPSA) = 76.7 Ų, 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 rotatable bonds [1]. The compound is commercially available as a research-grade screening compound or building block . It belongs to a broader class of quinoline sulfonyl derivatives that have been investigated in patent literature for antiproliferative applications [REFS-3, REFS-4].

Why 3-(Benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine Cannot Be Casually Substituted by In-Class Analogs


The 3-benzenesulfonyl-4-aminoquinoline scaffold is exquisitely sensitive to peripheral substitution, and simple analog swapping is not supported by structure–activity relationship (SAR) evidence. In a systematic study of 36 4-aminoquinoline-derived sulfonyl analogs, cytotoxicity varied dramatically across breast cancer cell lines depending on the nature of both the 4-amino substituent and the sulfonyl appendage [1]. Furthermore, within the 3-(phenylsulfonyl)quinoline sub-series, antagonist activity at serotonin 5-HT₆ receptors was shown to depend critically on the nature of the 4- and 8-substituents of the heterocycle [2]. Consequently, a compound bearing a 4-ethoxyphenylamino group and a 6-chloro substituent—such as CAS 895647-46-8—occupies a distinct position in chemical space. The computed XLogP3 of 6 and TPSA of 76.7 Ų for this compound differ meaningfully from its des-chloro (CAS 895647-43-5; MW 404.5) and 4-methylphenyl (CAS 895647-33-3; XLogP3 6.1, TPSA not identical) analogs [3], making direct functional interchange without experimental validation scientifically unsound.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine Versus Closest Analogs


Physicochemical Differentiation: Computed LogP and TPSA Comparison Against the Des-Chloro Analog

The presence of the 6-chloro substituent in CAS 895647-46-8 increases both molecular weight and lipophilicity compared to the des-chloro analog 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)quinolin-4-amine (CAS 895647-43-5). This translates into a molecular weight increase of 34.4 Da (438.9 vs. 404.5 g/mol) and a computed XLogP3 shift that contributes to altered membrane permeability potential [REFS-1, REFS-2]. The TPSA of 76.7 Ų for the target compound remains within the favorable range for oral bioavailability prediction, while the additional chlorine provides a handle for halogen bonding interactions in target binding pockets [1].

Physicochemical profiling Drug-likeness Lead optimization

4-Ethoxyphenyl vs. 4-Methylphenyl N-Substituent: Differential Hydrogen Bond Acceptor Capacity and Steric Profile

The target compound carries a 4-ethoxyphenylamino group at the quinoline 4-position, whereas the closest analog with publicly available bioactivity data—3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine (CAS 895647-33-3, CHEMBL3403341)—bears a 4-methylphenyl group. The ethoxy oxygen introduces an additional hydrogen bond acceptor and increases the electron density of the pendant phenyl ring through resonance donation, which is absent in the methyl analog [1]. CHEMBL3403341 has been tested for 5-HT₁A receptor binding, yielding a Ki of 13,700 nM in a radioligand displacement assay using [³H]-8-OH-DPAT on human cloned 5-HT₁A receptors expressed in HEK293 cells [2]. While direct receptor data for the target compound are not publicly available, the ethoxy→methyl substitution difference is a recognized SAR handle in GPCR-targeted 4-aminoquinoline series [3].

Structure–activity relationship GPCR modulation Serotonin receptor

Scaffold-Level Differentiation: Quinoline Sulfonyl Chemotype Context from Patent Pharmacophore Data

The 3-benzenesulfonyl-4-aminoquinoline scaffold has been the subject of focused patent disclosures (WO2014134705A1 and US20150376132A1) that describe quinoline sulfonyl derivatives as antiproliferative agents [REFS-1, REFS-2]. Within this chemotype, the combination of a 6-chloro substituent on the quinoline core and a 4-ethoxyphenylamino group constitutes a distinct substitution pattern not exemplified by the lead compound VR23, which instead bears a 7-chloro substituent and a 4-piperazinylquinoline architecture [3]. VR23 demonstrated 17.6-fold cancer selectivity (MDA-MB468 vs. MCF10A) [3], but this selectivity is scaffold-dependent and cannot be directly extrapolated to the 3-benzenesulfonyl-4-aminoquinoline sub-series. The patent landscape establishes the broader class as relevant to oncology research, while the specific substitution pattern of CAS 895647-46-8 positions it as a chemically distinct member of this family with underexplored biological space [1].

Anticancer screening Chemical library Proteasome inhibition

Computed Drug-Likeness and CNS Multiparameter Optimization (MPO) Profile vs. Known CNS-Penetrant Quinolines

The target compound's computed physicochemical parameters—MW = 438.9, XLogP3 = 6, TPSA = 76.7 Ų, HBD = 1, HBA = 5, rotatable bonds = 6—place it within a property space that overlaps with known CNS-active quinoline derivatives [1]. The TPSA value of 76.7 Ų is below the commonly cited 90 Ų threshold for predicted blood–brain barrier penetration, while the single hydrogen bond donor and moderate molecular weight are consistent with CNS MPO desirability scores [1]. For comparison, the serotonin 5-HT₆ antagonist Lu AE60157 (8-(4-methylpiperazin-1-yl)-3-phenylsulfonylquinoline) with a TPSA of approximately 50 Ų and Kd of 0.2 nM at human 5-HT₆ receptors demonstrates the CNS drug-likeness of the 3-phenylsulfonylquinoline sub-structure [2]. The target compound's higher TPSA and additional rotatable bonds suggest a subtly different CNS penetration and efflux liability profile that may favor peripheral target engagement over central exposure.

Drug-likeness CNS drug discovery Physicochemical property forecast

High-Confidence Research and Procurement Scenarios for 3-(Benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine


GPCR-Focused Screening Library Expansion with a Structurally Distinct 3-Phenylsulfonylquinoline

The compound's 3-benzenesulfonyl-4-aminoquinoline core is a recognized privileged scaffold for serotonin receptor modulation, as evidenced by the 5-HT₆ antagonist pharmacophore characterized in the literature [1]. Its 4-ethoxyphenylamino substituent differentiates it from the 4-methylphenyl analog (CHEMBL3403341; 5-HT₁A Ki = 13,700 nM) [2] and from 8-piperazinyl-substituted 3-phenylsulfonylquinolines such as Lu AE60157 (5-HT₆ Kd = 0.2 nM) [3]. Procurement of CAS 895647-46-8 for GPCR panel screening enables exploration of how the ethoxy oxygen and 6-chloro combination modulate subtype selectivity within the 5-HT receptor family, an SAR dimension that remains unaddressed with existing probe molecules.

Medicinal Chemistry Hit-to-Lead Optimization Leveraging Halogen Bonding at Position 6

The 6-chloro substituent offers a well-precedented halogen bond donor that can be exploited for target engagement optimization [1]. In contrast to the des-chloro analog (CAS 895647-43-5, MW 404.5) which lacks this feature, the target compound provides an additional intermolecular interaction handle without substantially altering the scaffold's core geometry [2]. This makes it a strategic choice for structure-based drug design campaigns where chlorine scanning has identified the 6-position as a productive vector for potency enhancement while maintaining favorable TPSA (76.7 Ų) for potential oral bioavailability [1].

Anticancer Chemical Biology Probe Development Within the Quinoline Sulfonyl Patent Space

The compound resides within the chemical space claimed by WO2014134705A1 and US20150376132A1, which describe quinoline sulfonyl derivatives for cancer treatment [REFS-3, REFS-4]. Unlike the extensively characterized VR23 (7-chloro-4-piperazinyl series; 17.6-fold cancer selectivity), CAS 895647-46-8 represents an underexplored 3-benzenesulfonyl-4-aminoquinoline topology [5]. Procuring this compound as a chemical probe or negative control for proteasome inhibition or centrosome amplification assays allows researchers to dissect the contribution of the 3-sulfonyl pharmacophore versus the 4-amino substitution pattern to the cancer-selective phenotype observed in the broader quinoline sulfonyl class [5].

Computational Chemistry and Cheminformatics Model Training with Experimentally Uncharacterized Chemical Space

With well-defined computed properties (XLogP3 = 6, TPSA = 76.7 Ų, 6 rotatable bonds, 5 HBA, 1 HBD) but no publicly disclosed potency or ADME data, CAS 895647-46-8 is an ideal candidate for prospective model validation in academic or industrial machine learning workflows [1]. Its structural relationship to the partially characterized analog CHEMBL3403341 (5-HT₁A Ki = 13,700 nM) [2] provides a benchmark for evaluating the predictive accuracy of quantitative structure–activity relationship (QSAR), proteochemometric, or conformal prediction models before committing to costly synthesis and screening campaigns.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-6-chloro-N-(4-ethoxyphenyl)quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.